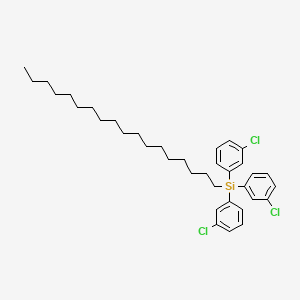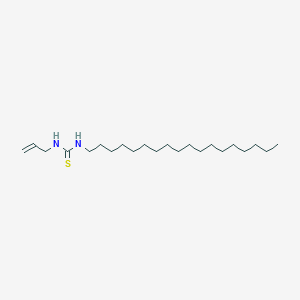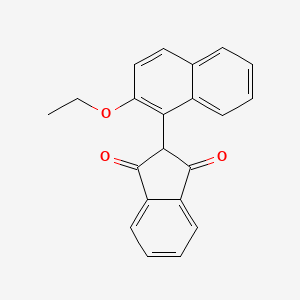
2-(2-Ethoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that includes both naphthalene and indene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione typically involves the esterification of β-naphthol with ethyl alcohol and sulfuric acid, followed by further reactions to introduce the indene moiety . Another method involves the reaction of β-naphtholsodium with diethylsulfate in a weak aqueous base .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(2-Ethoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(2-Ethoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxynaphthalene: Shares the naphthalene moiety but lacks the indene structure.
1H-Indene-1,3(2H)-dione: Contains the indene structure but lacks the naphthalene moiety.
Uniqueness
2-(2-Ethoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione is unique due to its combined naphthalene and indene structures, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
27533-85-3 |
|---|---|
Formule moléculaire |
C21H16O3 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
2-(2-ethoxynaphthalen-1-yl)indene-1,3-dione |
InChI |
InChI=1S/C21H16O3/c1-2-24-17-12-11-13-7-3-4-8-14(13)18(17)19-20(22)15-9-5-6-10-16(15)21(19)23/h3-12,19H,2H2,1H3 |
Clé InChI |
SUUSVNHRMVCSMB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)C3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




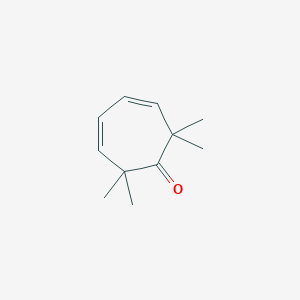
![2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid](/img/structure/B11954605.png)



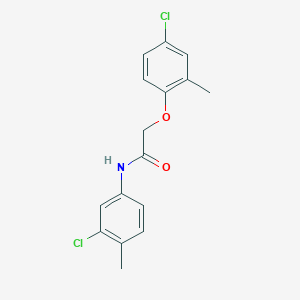
![3-[Di(3-aminophenyl)phosphoryl]aniline](/img/structure/B11954652.png)
![2-hydroxy-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoic acid](/img/structure/B11954660.png)
